molecular formula C8H16O2 B3050827 1-Hexene, 6,6-dimethoxy- CAS No. 28995-69-9

1-Hexene, 6,6-dimethoxy-

Cat. No. B3050827
Key on ui cas rn: 28995-69-9
M. Wt: 144.21 g/mol
InChI Key: ZBLRYGOHEXQWFT-UHFFFAOYSA-N
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Patent
US06218519B1

Procedure details

The crude product containing compound 5 was taken up in 30 mL of MeOH, and camphorsulfonic acid (596 mg, 2.5 mmol) and trimethyl orthoformate (5.46 mL, 50 mmol) were added. The mixture was heated at reflux for 3 h, then allowed to stand at room temperature overnight. The acid was neutralized by the addition of 0.70 mL of triethylamine, and most of the solvent was removed by distillation. The residue was partitioned between water and hexane, the hexane layer was dried over anhydrous Na2SO4, and the solution was filtered through a 3 in column of silica gel, eluting with additional hexane. The solvent was removed by distillation to leave 5.0 g of the product, compound 6, as a colorless liquid. 1H NMR (CDCl3) δ 1.39-1.49 (m, 2), 1.58-1.65 (m, 2), 2.03-2.11 (m, 2), 3.31 (s, 6, CH(OCH3)2), 4.37 (t, 1, J=5.7CH(OCH3)2), 4.93-5.05 (m, 2, CH═CH2), 5.80 (dddd, 1, J=6.6, 6.6, 10.3, 16.9, CH═CH2); 13C NMR (CDCl3) δ 23.79, 31.83, 33.42, 52.49, 104.33, 114.64, 138.38.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step Two
Quantity
5.46 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12(CS(O)(=O)=O)C(C)(C)C([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[CH:16](OC)([O:19][CH3:20])[O:17][CH3:18].C(N(CC)CC)C>CO>[CH3:18][O:17][CH:16]([O:19][CH3:20])[CH2:6][CH2:7][CH2:1][CH:2]=[CH2:4]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
596 mg
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
5.46 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
most of the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the hexane layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a 3 in column of silica gel
WASH
Type
WASH
Details
eluting with additional hexane
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCCC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 1386.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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